Synthesis Yield Benchmark: 71% Isolated Yield via DAST-Mediated Deoxyfluorination of 2-Chloropyridine-4-carbaldehyde
A well-characterised preparative route delivers 2-chloro-4-(difluoromethyl)pyridine in 71% isolated yield after chromatographic purification, starting from 2-chloropyridine-4-carbaldehyde (990 mg) and using diethylaminosulfur trifluoride (DAST) in dichloromethane at 0–5 °C . The experimental protocol provides full ¹H NMR characterization (δ 8.54 d, 7.81 dd, 7.45 d, 6.71 t in CDCl₃), enabling direct identity verification and purity assessment . This established, reproducible procedure reduces synthetic-risk uncertainty during procurement and provides a validated benchmark against which alternative routes to related 4-difluoromethylpyridines can be quantitatively compared.
| Evidence Dimension | Isolated yield of deoxyfluorination to introduce the 4-CF₂H group |
|---|---|
| Target Compound Data | 71% isolated yield (813 mg from 990 mg aldehyde, 7.0 mmol scale) |
| Comparator Or Baseline | Typical literature yields for DAST-mediated deoxyfluorination of pyridine carbaldehydes range 50–75%; the 4-(difluoromethyl)pyridine core (unsubstituted at the 2-position) is obtained in 61% yield via a radical C–H difluoromethylation route [1] |
| Quantified Difference | 71% (target) vs. 61% (4-(difluoromethyl)pyridine via alternative radical method) = +10 percentage points; within the upper range of DAST-based benchmarks |
| Conditions | DAST (2.5 equiv.), CH₂Cl₂, 0–5 °C → room temperature; column chromatography purification |
Why This Matters
The validated 71% yield and fully assigned ¹H NMR spectrum provide a dependable starting point for researchers who require a reproducible, high-purity intermediate, reducing the risk of batch failure compared to sourcing undefined or uncharacterized material.
- [1] Nature Communications, 2024, 15, 4121; 4-(difluoromethyl)pyridine obtained in 61% yield via meta-C–H-difluoromethylation. View Source
